![molecular formula C15H12F4N4O2S B2563903 1-(2-氟苯基)-N-((7-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)甲磺酰胺 CAS No. 2034374-12-2](/img/structure/B2563903.png)

1-(2-氟苯基)-N-((7-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

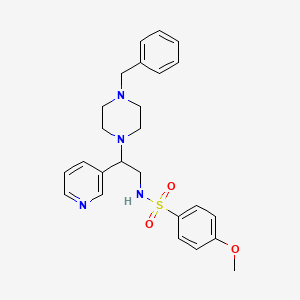

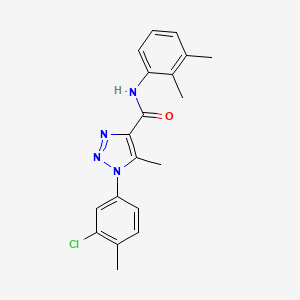

This compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . It’s a new player in the field of IDO1 catalytic holo-inhibitors . The compound was identified from a structure-based virtual screen made on IDO1 active site .

Synthesis Analysis

The synthesis of similar compounds involves a structure-based virtual screening made on IDO1 active site . The starting material, ethyl trifluoroacetate, was dissolved in acetonitrile and reacted with hydrazine hydrate for 1 h under almost room-temperature (20 °C) conditions .Molecular Structure Analysis

The compound has an atypical [1,2,4]triazolo [4,3- a ]pyridine ring as the heme-binding scaffold . The −CF3 group could be either substituted with a halogen atom or a phenyl ring fused to the [1,2,4]triazolo [4,3- a ]pyridine system .Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Physical And Chemical Properties Analysis

The compound has excellent in vitro metabolic stability . It also has exquisite selectivity with respect to other heme-containing enzymes .科学研究应用

除草剂活性

具有相似结构基序的化合物,特别是那些具有[1,2,4]三唑和磺酰胺基团的化合物,已被发现具有除草剂活性。例如,取代的N-芳基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺化合物在低施用率下对广泛的植被表现出优异的除草剂活性 (Moran, 2003)。

结构研究和超分子组装

已经进行了尼美舒利三唑衍生物的结构研究,包括分子间相互作用的详细分析和取代对超分子组装的影响。此类研究对于理解有助于这些化合物生物活性的分子特性至关重要 (Dey et al., 2015)。

抗癌剂和PI3K抑制剂

对特定三唑并吡啶磺酰胺进行修饰的研究已导致对人癌细胞系具有强大抗增殖活性的化合物。这些化合物作为有效的PI3K抑制剂和有希望的抗癌剂,突出了磺酰胺衍生物在肿瘤学中的治疗潜力 (Wang et al., 2015)。

对映选择性合成

已经通过烯丙基烷基化实现了氟双(苯磺酰)甲基化化合物的对映选择性合成,证明了磺酰胺衍生物在合成具有潜在药物应用的非对映纯化合物的多功能性 (Liu et al., 2009)。

代谢研究

在农业背景下对磺酰胺衍生物的代谢研究提供了对这些化合物在植物中被处理的途径的见解。了解这些代谢途径对于开发更环保的除草剂至关重要 (Frear et al., 1993)。

新型合成路线

研究还集中于开发新的合成路线,以更有效地生产磺酰胺衍生物,突出了这些化合物在各种科学应用中的持续兴趣 (Ikemoto et al., 2000)。

作用机制

The compound is an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes . IDO1 inhibitors are considered a promising strategy in cancer immunotherapy as they are able to boost the immune response and to work in synergy with other immunotherapeutic agents .

未来方向

属性

IUPAC Name |

1-(2-fluorophenyl)-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F4N4O2S/c16-12-4-2-1-3-10(12)9-26(24,25)20-8-14-22-21-13-7-11(15(17,18)19)5-6-23(13)14/h1-7,20H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDAAXCTHZPKQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F4N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ol](/img/structure/B2563823.png)

![(5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2563833.png)

![3-(4-Cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)propanoic acid](/img/structure/B2563834.png)

![1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2563837.png)

![2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2563839.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B2563842.png)